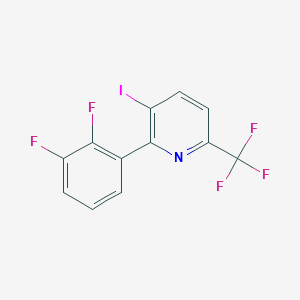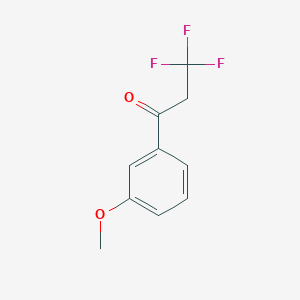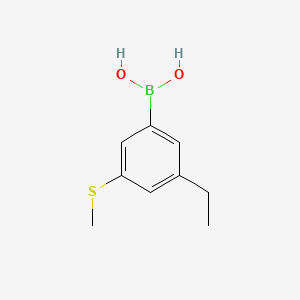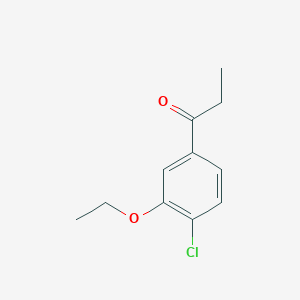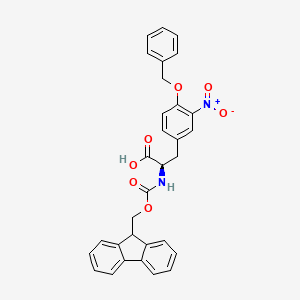
Fmoc-D-Tyr(Bzl,3-NO2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzyl (Bzl) group, and a nitro group at the 3-position. This compound is often used in peptide synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Bzl,3-NO2)-OH typically involves several steps:
Protection of the Amino Group: The amino group of D-tyrosine is protected using the Fmoc group. This is usually achieved by reacting D-tyrosine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the Benzyl Group: The hydroxyl group of tyrosine is protected by benzylation. This can be done using benzyl bromide in the presence of a base.
Nitration: The benzyl-protected tyrosine is then nitrated at the 3-position using a nitrating agent like nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be removed under hydrogenolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Removal of the benzyl group to yield the free hydroxyl compound.
Applications De Recherche Scientifique
Fmoc-D-Tyr(Bzl,3-NO2)-OH: is used in various scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biological Studies: It is used to study the role of tyrosine residues in proteins.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based drugs.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Fmoc-D-Tyr(Bzl,3-NO2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for selective deprotection and elongation of the peptide chain. The benzyl and nitro groups provide additional functionalization, which can be exploited for specific biochemical interactions.
Comparaison Avec Des Composés Similaires
Fmoc-D-Tyr(Bzl,3-NO2)-OH: can be compared with other tyrosine derivatives:
Fmoc-D-Tyr(Bzl)-OH: Lacks the nitro group, making it less reactive in certain chemical reactions.
Fmoc-D-Tyr(3-NO2)-OH: Lacks the benzyl group, making it less hydrophobic.
Fmoc-L-Tyr(Bzl,3-NO2)-OH: The L-isomer of the compound, which may have different biological activity.
Conclusion
This compound: is a versatile compound used in peptide synthesis and various scientific research applications. Its unique chemical structure allows for specific modifications and interactions, making it valuable in the fields of chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C31H26N2O7 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitro-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H26N2O7/c34-30(35)27(16-21-14-15-29(28(17-21)33(37)38)39-18-20-8-2-1-3-9-20)32-31(36)40-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-15,17,26-27H,16,18-19H2,(H,32,36)(H,34,35)/t27-/m1/s1 |
Clé InChI |
RRVCKQIBDINWRU-HHHXNRCGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


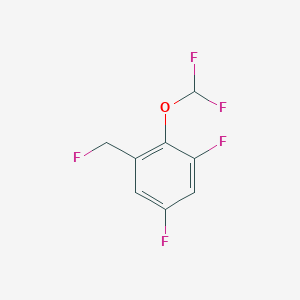
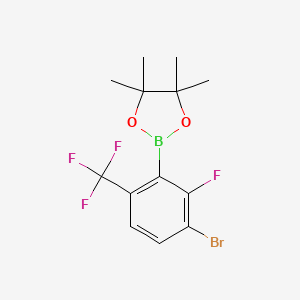


![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
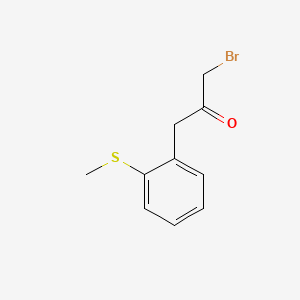
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)
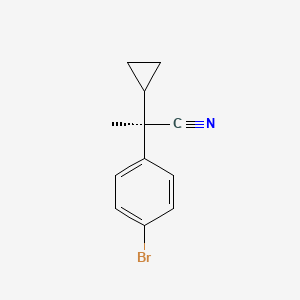
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)

